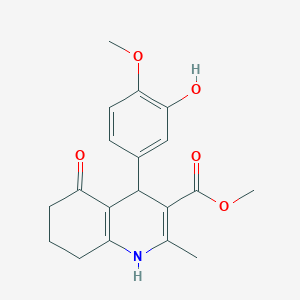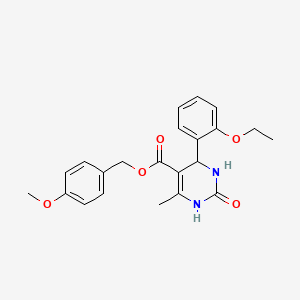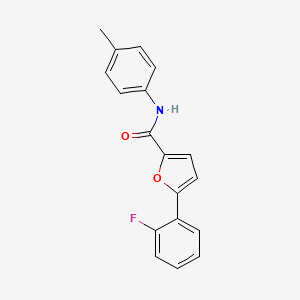
1-(1-azepanyl)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-azepanyl)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride, commonly known as AZI, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of beta-blockers, which are drugs that are commonly used to treat high blood pressure, heart failure, and other cardiovascular conditions. AZI is a relatively new compound, and its synthesis, mechanism of action, and physiological effects are still being studied.
科学的研究の応用
AZI has been studied for its potential therapeutic applications in a variety of fields, including cardiovascular disease, cancer, and neurological disorders. In cardiovascular disease, AZI has been shown to have potential as a treatment for hypertension, heart failure, and arrhythmias. In cancer research, AZI has been studied for its potential to inhibit tumor growth and metastasis. In neurological disorders, AZI has been studied for its potential to improve cognitive function and reduce inflammation.
作用機序
The exact mechanism of action of AZI is not fully understood, but it is known to be a beta-blocker that acts on beta-adrenergic receptors in the body. Beta-adrenergic receptors are proteins that are found in many tissues throughout the body, including the heart, lungs, and brain. When these receptors are activated, they can cause a variety of physiological responses, including increased heart rate, bronchodilation, and increased blood pressure. AZI is thought to block the effects of these receptors, which can lead to a reduction in heart rate, blood pressure, and other physiological responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AZI are still being studied, but some research has suggested that it may have anti-inflammatory properties, as well as the potential to improve cognitive function and reduce oxidative stress. In animal studies, AZI has been shown to reduce tumor growth and metastasis, as well as improve heart function in models of heart failure.
実験室実験の利点と制限
One advantage of using AZI in lab experiments is that it is a relatively new compound, which means that there is still much to be learned about its properties and potential therapeutic applications. However, one limitation is that there is limited information available about its pharmacokinetics and pharmacodynamics, which can make it difficult to design experiments that accurately reflect its effects in the body.
将来の方向性
There are many potential future directions for research on AZI, including further studies on its mechanism of action, potential therapeutic applications, and pharmacokinetics and pharmacodynamics. Additionally, future research could focus on developing new synthetic methods for AZI that are more efficient and cost-effective. Finally, more research is needed to determine the safety and efficacy of AZI in humans, which will be essential for its eventual clinical use.
In conclusion, 1-(1-azepanyl)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride, or AZI, is a promising new compound that has potential therapeutic applications in a variety of fields. Its synthesis method, mechanism of action, and physiological effects are still being studied, and there is much to be learned about its properties and potential uses. Future research will be essential for determining the safety and efficacy of AZI in humans, as well as developing new synthetic methods and exploring its potential therapeutic applications.
合成法
The synthesis of AZI involves a multi-step process that begins with the reaction of 4-isopropyl-3-methylphenol with epichlorohydrin to form 1-chloro-3-(4-isopropyl-3-methylphenoxy)-2-propanol. This intermediate is then reacted with azepane to form 1-(1-azepanyl)-3-(4-isopropyl-3-methylphenoxy)-2-propanol. The final step involves the conversion of this compound to its hydrochloride salt form, which is the most commonly used form of AZI in research.
特性
IUPAC Name |
1-(azepan-1-yl)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2.ClH/c1-15(2)19-9-8-18(12-16(19)3)22-14-17(21)13-20-10-6-4-5-7-11-20;/h8-9,12,15,17,21H,4-7,10-11,13-14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIHMBUBJOMPRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN2CCCCCC2)O)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5164297.png)
![2-(4-chlorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5164301.png)
![ethyl 4-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5164307.png)
![N-(2-chlorophenyl)-2-{[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5164322.png)
![3-(2-{[2-(4-ethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5164326.png)



![diisopropyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5164352.png)
![2-[(2-hydroxyphenyl)diazenyl]-1-benzothiophene-3-ol](/img/structure/B5164356.png)
![2-(allylthio)-4-[(5-iodo-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5164363.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5164374.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzenesulfonate](/img/structure/B5164378.png)
